molecular formula C17H28O3 B14166190 6,6-Diethoxyhexoxymethylbenzene CAS No. 7356-06-1

6,6-Diethoxyhexoxymethylbenzene

Cat. No.: B14166190
CAS No.: 7356-06-1
M. Wt: 280.4 g/mol
InChI Key: LLUDPHAETRUJBA-UHFFFAOYSA-N
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Description

6,6-Diethoxyhexoxymethylbenzene (CAS 7356-06-1) is a benzene derivative substituted with diethoxy and hexoxymethyl groups. The compound is characterized by its ethoxy (–OCH₂CH₃) and hexoxymethyl (–CH₂O(CH₂)₅CH₃) substituents, which confer distinct physicochemical properties. It is primarily utilized in organic synthesis and materials science, with commercial availability noted from four suppliers .

Properties

CAS No.

7356-06-1

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

6,6-diethoxyhexoxymethylbenzene

InChI

InChI=1S/C17H28O3/c1-3-19-17(20-4-2)13-9-6-10-14-18-15-16-11-7-5-8-12-16/h5,7-8,11-12,17H,3-4,6,9-10,13-15H2,1-2H3

InChI Key

LLUDPHAETRUJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCOCC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhexoxymethylbenzene typically involves the reaction of benzene derivatives with ethoxyhexoxymethyl reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 6,6-diethoxyhexoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxyhexoxymethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

6,6-Diethoxyhexoxymethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Diethoxyhexoxymethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6,6-Diethoxyhexanoic Acid (CAS 155200-43-4)

  • Structural Similarities : Both compounds share the "6,6-diethoxy" motif but differ in their core functional groups.
  • Key Differences: Functional Group: 6,6-Diethoxyhexanoic acid contains a carboxylic acid (–COOH) terminal group, whereas 6,6-Diethoxyhexoxymethylbenzene features a benzene ring. Reactivity: The carboxylic acid group in 6,6-Diethoxyhexanoic acid enables participation in acid-base reactions and esterification, while the benzene core in this compound favors electrophilic aromatic substitution.

6-Hydroxy-3-methoxybenzene

  • Structural Similarities : Both compounds are benzene derivatives with oxygen-containing substituents.
  • Key Differences: Substituents: 6-Hydroxy-3-methoxybenzene has hydroxyl (–OH) and methoxy (–OCH₃) groups, enabling hydrogen bonding. In contrast, this compound’s ethoxy and hexoxymethyl groups enhance lipophilicity. Solubility: 6-Hydroxy-3-methoxybenzene exhibits higher solubility in polar solvents (e.g., water, ethanol) due to –OH groups, while the diethoxy/hexoxymethyl analog is more soluble in nonpolar solvents . Applications: The hydroxy/methoxy derivative is used in pharmaceuticals and biochemistry, whereas the diethoxy compound is suited for hydrophobic coatings .

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Structural Similarities : Both compounds contain aromatic rings with multiple substituents.
  • Key Differences: Heterocyclic Core: The benzodithiazine derivative includes a sulfur- and nitrogen-containing heterocycle, unlike the purely hydrocarbon-based benzene in this compound. Reactivity: The benzodithiazine compound’s hydrazino and sulfone groups enable chelation and metal-binding, whereas the diethoxy/hexoxymethyl groups in this compound favor steric hindrance and hydrophobicity. Applications: The benzodithiazine is explored for antimicrobial activity, while the diethoxy compound may serve as a precursor in polymer chemistry .

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Structural Similarities : Both compounds feature a six-carbon chain.
  • Key Differences: Functional Groups: Hexamethylene diisocyanate contains isocyanate (–NCO) groups, making it highly reactive toward nucleophiles, whereas this compound has ether linkages. Applications: Hexamethylene diisocyanate is a key monomer in polyurethane production, while the diethoxy compound is less reactive and used in specialty materials .

Data Tables

Table 1: Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Applications
This compound ~278.4 (estimated) Nonpolar solvents Ethoxy, Hexoxymethyl, Benzene Hydrophobic coatings, Organic synthesis
6,6-Diethoxyhexanoic Acid 204.27 Polar aprotic solvents Ethoxy, Carboxylic Acid Polymer intermediates
6-Hydroxy-3-methoxybenzene 154.12 Water, Ethanol Hydroxyl, Methoxy Pharmaceuticals, Biochemistry
Hexamethylene Diisocyanate 168.19 Reacts with water Isocyanate Polyurethane production

Table 2: Reactivity and Stability

Compound Reactivity with Water Thermal Stability Notable Reactions
This compound Low High Electrophilic substitution
6,6-Diethoxyhexanoic Acid Moderate (acidic) Moderate Esterification, Decarboxylation
6-Hydroxy-3-methoxybenzene High (H-bonding) Moderate Oxidation, Glycosylation
Hexamethylene Diisocyanate High (hydrolysis) Low Polymerization, Urethane formation

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